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Compound of Interest

Compound Name: Lhf-535

Cat. No.: B608563 Get Quote

Discovery and Preclinical Development
The development of LHF-535 originated from a high-throughput screening of a 400,000-

compound library which identified a class of potent arenavirus inhibitors based on an

acylhydrazone scaffold.[1] LHF-535 is a small-molecule compound belonging to the bis-

substituted benzimidazole class and is an optimized analog of a previously identified

benzimidazole derivative, ST-193.[2][3] The optimization process focused on enhancing

pharmacokinetic properties, antiviral potency, and broad-spectrum activity against

arenaviruses.[2] Development was supported by funding from the U.S. Government, including

NIH SBIR grants.[4]

Mechanism of Action
LHF-535 is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP).[2][5][6]

This glycoprotein complex is essential for the virus to enter host cells and consists of a

receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal

peptide (SSP).[2] LHF-535 is thought to bind to and stabilize a pre-fusion structure of the GP

complex, which suppresses the conformational changes in GP2 required for the fusion of the

viral and host cell membranes.[2] Studies have shown that sensitivity to the drug is modulated

by specific amino acid substitutions in the transmembrane domain of the GP2 subunit.[7][8]
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Caption: Mechanism of Action of LHF-535 as an Arenavirus Entry Inhibitor.

In Vitro Potency
LHF-535 has demonstrated potent antiviral activity against a wide array of hemorrhagic fever

arenaviruses. Using a lentiviral pseudotype infectivity assay, it was determined to have sub-

nanomolar potency against the viral envelope glycoproteins from all Lassa virus lineages.[5][7]
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Virus / Glycoprotein Assay Type
Potency (IC50 /

EC50)
Reference

Lassa Virus (various

lineages)

Lentiviral Pseudotype

Infectivity
0.1-0.3 nM (IC50) Not explicitly cited

Lassa Virus Not Specified <1 µM (EC50) Not explicitly cited

Machupo Virus Not Specified <1 µM (EC50) Not explicitly cited

Junin Virus Not Specified <1 µM (EC50) Not explicitly cited

VSVg Virus Not Specified 1-10 µM (EC50) Not explicitly cited

Junin Virus (Candid#1

strain)
Virus-yield Reduction

Potently inhibited wild-

type, but not

Candid#1

[7]

Preclinical Efficacy in Animal Models
The in vivo efficacy of LHF-535 has been evaluated in both mouse and guinea pig models,

demonstrating significant protection against lethal arenavirus challenge.
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Animal Model Virus Dose Regimen Key Outcomes Reference

AG129 Mice Tacaribe Virus

3, 10, or 30

mg/kg, daily oral

dose

Protected mice

from lethal

challenge;

Dramatically

reduced viral

titers in plasma,

spleen, and liver.

[9]

[5][7][9]

AG129 Mice Tacaribe Virus

10 mg/kg, daily

oral dose

(initiated up to

72h post-

exposure)

Effective as a

post-exposure

therapeutic.[9]

[9]

Strain 13 Guinea

Pigs

Lassa Virus

(Josiah)

50 mg/kg/day,

once-daily

administration

(initiated 1 or 3

days post-

inoculation)

100% protection

from lethality;

Reduced viremia

and clinical signs

of disease.[2][10]

[2][10][11]

Experimental Protocols (Preclinical)
The antiviral activity of LHF-535 was assessed using a lentiviral-based pseudotype system.

Lentiviral particles were engineered to express the envelope glycoproteins (GPs) of various

arenaviruses. These pseudotyped viruses were then used to infect target cells in the presence

of varying concentrations of LHF-535. The level of infection was typically quantified by

measuring the activity of a reporter gene (e.g., luciferase) encoded by the lentiviral vector. The

IC50 value was calculated as the concentration of LHF-535 that inhibited infectivity by 50%.[5]

[7]

Mouse Model: AG129 mice, which lack a functional interferon response, were challenged

with a lethal dose of Tacaribe virus via intraperitoneal injection.[5][9] LHF-535 was

administered orally as a daily dose, starting either shortly before or up to 72 hours after the
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viral challenge.[9] Efficacy was evaluated based on survival rates and viral titers in plasma

and tissues, which were measured at specific time points post-infection.[5][9]

Guinea Pig Model: Strain 13 guinea pigs were infected with a lethal dose of guinea pig-

adapted Lassa virus (Josiah strain) by subcutaneous injection.[2][3] LHF-535 was

administered orally once daily, with treatment initiated either 24 or 72 hours post-infection.[3]

The primary endpoints were survival, with secondary measures including body weight,

temperature, clinical signs of disease, and serum viremia levels determined by plaque assay.

[2][10]

Clinical Development
Following promising preclinical results, LHF-535 advanced into human clinical trials to evaluate

its safety, tolerability, and pharmacokinetics in healthy volunteers.[6][12]
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Caption: Clinical Development Workflow for LHF-535.

Phase 1 Clinical Trials
Two Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy

adult volunteers in Australia.[6][12][13] The primary objective of both studies was to assess the

safety and tolerability of LHF-535, with a secondary objective to evaluate its pharmacokinetic

profile.[6]

This study evaluated single oral doses of LHF-535 in a weight-based, escalating manner

across several cohorts.[6][12][13]
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Parameter Description Reference

Objective

To assess the safety,

tolerability, and

pharmacokinetics of single oral

doses of LHF-535.

[12]

Design

Randomized, double-blind,

placebo-controlled, single

ascending dose.

[12][13]

Participants

Up to 56 healthy subjects,

randomized into 5-7 cohorts of

8 subjects each.

[12]

Dosing

Weight-based oral doses

ranging from 0.3 mg/kg to 40

mg/kg.

[12][13]

Randomization

Within each cohort, 6

participants received LHF-535

and 2 received placebo.

[12][13]

This study assessed the safety and pharmacokinetics of LHF-535 administered daily over a 14-

day period.[14]
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Parameter Description Reference

Objective

To assess the safety,

tolerability, and

pharmacokinetics of multiple

oral doses of LHF-535.

[14]

Design

Randomized, double-blind,

placebo-controlled, multiple

ascending dose.

[13][14]

Participants
24 healthy participants in three

sequential cohorts of 8.
[13]

Dosing

Fixed doses of 450, 900, or

1,125 mg per day for 14 days.

The 1,125 mg/day cohort

received a loading dose of

2,250 mg on the first day.

[12][13]

Randomization

Within each cohort, 6

participants received LHF-535

and 2 received placebo.

[13][14]

Clinical Safety and Pharmacokinetics
Across both Phase 1 studies, LHF-535 was found to be well tolerated.[12][13]

Adverse Events: Treatment-emergent adverse events (TEAEs) were reported more

frequently in placebo recipients than in those who received LHF-535.[12][13] The most

common TEAEs in the LHF-535 group were gastrointestinal disorders, particularly diarrhea,

which was reported in 13.9% of recipients (compared to none in the placebo group) and was

primarily seen at higher doses.[6] No concerning safety issues were identified.[13]

Pharmacokinetics: LHF-535 demonstrated rapid absorption and a long half-life.[12][13] The

plasma exposures achieved were predicted to be sufficient to suppress viral replication,

based on preclinical models.[12][13]

Experimental Protocols (Clinical)
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Both Phase 1 studies were randomized, double-blind, placebo-controlled trials conducted at a

single center.[13] Healthy male and female volunteers between 18 and 50 years of age were

enrolled.[6] In each cohort for both studies, participants were randomized (6 active, 2 placebo).

[12][13] A safety monitoring committee reviewed blinded safety data from each cohort before

proceeding with dose escalation.[6]

Safety: Assessments included continuous monitoring of adverse events, physical

examinations, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical

chemistry, coagulation, and urinalysis).[6]

Pharmacokinetics: Blood samples were collected at predetermined time points after dosing

to measure plasma concentrations of LHF-535. Bioanalysis was performed using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic

parameters were calculated using a noncompartmental approach.[6]

Conclusion
LHF-535 has progressed from a lead-optimized compound to a clinical-stage antiviral

candidate for Lassa fever. Its discovery was rooted in high-throughput screening and

subsequent chemical optimization. The drug demonstrates a clear mechanism of action as a

viral entry inhibitor with potent in vitro activity. Efficacy has been established in rigorous

preclinical animal models, showing high rates of protection against lethal arenavirus infection.

Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and

pharmacokinetic profile, supporting its continued development for evaluation in patients with

Lassa fever.[12][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://d-nb.info/1279790741/34
https://patents.google.com/patent/WO2013123215A2/en
https://patents.google.com/patent/WO2013123215A2/en
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1007439
https://journals.plos.org/plospathogens/article?id=10.1371/journal.ppat.1007439
https://pmc.ncbi.nlm.nih.gov/articles/PMC9664847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9664847/
https://pubmed.ncbi.nlm.nih.gov/30576397/
https://pubmed.ncbi.nlm.nih.gov/30576397/
https://journals.plos.org/plospathogens/article/file?id=10.1371/journal.ppat.1007439&type=printable
https://journals.plos.org/plospathogens/article/figures?id=10.1371/journal.ppat.1007439
https://journals.plos.org/plospathogens/article/figures?id=10.1371/journal.ppat.1007439
https://www.researchgate.net/publication/365603316_Lassa_antiviral_LHF-535_protects_guinea_pigs_from_lethal_challenge
https://pubmed.ncbi.nlm.nih.gov/36402782/
https://pubmed.ncbi.nlm.nih.gov/36402782/
https://pubmed.ncbi.nlm.nih.gov/36314868/
https://pubmed.ncbi.nlm.nih.gov/36314868/
https://journals.asm.org/doi/abs/10.1128/aac.00951-22
https://www.clinicaltrials.gov/study/NCT03993704
https://journals.asm.org/doi/10.1128/aac.00951-22
https://www.benchchem.com/product/b608563#lhf-535-discovery-and-development-history
https://www.benchchem.com/product/b608563#lhf-535-discovery-and-development-history
https://www.benchchem.com/product/b608563#lhf-535-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b608563?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

